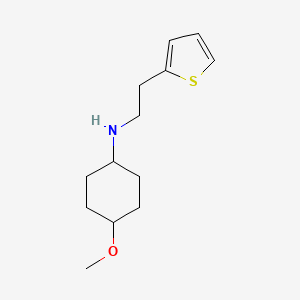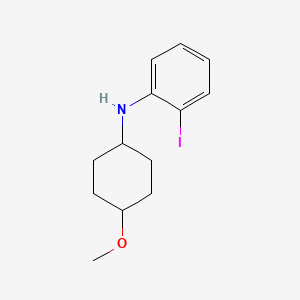![molecular formula C17H21NO B6631444 [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a naphthylmethyl group and a hydroxymethyl group. The presence of the piperidine ring, a six-membered heterocyclic amine, makes this compound significant in various chemical and pharmaceutical applications. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of naphthylmethyl halides with piperidine derivatives under basic conditions. The hydroxymethyl group can be introduced through subsequent reduction reactions. Common reagents used in these synthetic routes include sodium borohydride (NaBH4) for reduction and various bases like potassium carbonate (K2CO3) for nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, naphthylmethyl alcohols, and their oxidized forms .
科学的研究の応用
Chemistry: In chemistry, [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound’s biological activities make it a valuable tool in biological research. It is used to study the effects of piperidine derivatives on various biological pathways and to develop new therapeutic agents .
Medicine: In medicine, this compound and its derivatives are explored for their potential as drugs for treating diseases such as cancer, viral infections, and inflammatory conditions .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the chemical industry .
作用機序
The mechanism of action of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The naphthylmethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, increasing its efficacy. The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Piperidine: A simpler structure without the naphthylmethyl and hydroxymethyl groups.
Naphthylmethylamine: Lacks the piperidine ring but contains the naphthylmethyl group.
Piperidin-4-ol: Contains the piperidine ring and hydroxymethyl group but lacks the naphthylmethyl group.
Uniqueness: The uniqueness of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the naphthylmethyl and hydroxymethyl groups enhances its reactivity and binding affinity, making it a versatile compound in various applications .
特性
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-14-8-10-18(11-9-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXUVVRQOXTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
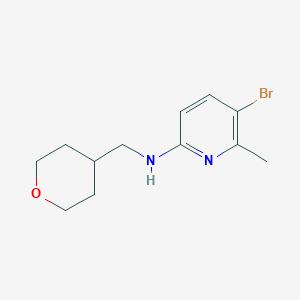
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)
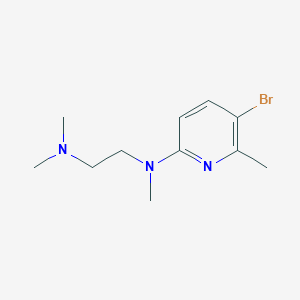
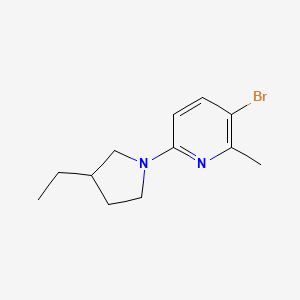
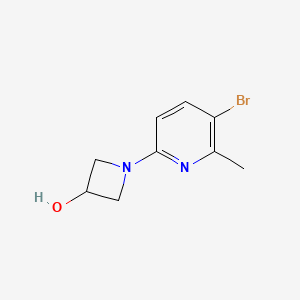
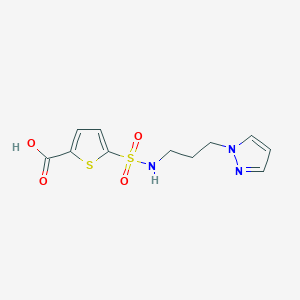
![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
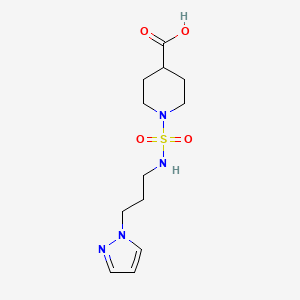
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)


